Molecular Weight Advantage Over the Phenyl Analog Enhances Drug-Likeness Parameters
The target compound (MW 300.42 g·mol⁻¹) is 8.0 g·mol⁻¹ lighter than its closest structural comparator, 1-Phenyl-3-(2-(thiophen-3-yl)benzyl)urea (MW 308.4 g·mol⁻¹), representing a 2.6% reduction in molecular weight . This difference, while modest, places the target compound deeper within the preferred range of the Lipinski Rule of Five (MW ≤ 500) and may contribute to improved passive membrane permeability, a critical factor for oral bioavailability in drug development.
| Evidence Dimension | Molecular Weight (g·mol⁻¹) |
|---|---|
| Target Compound Data | 300.42 |
| Comparator Or Baseline | 1-Phenyl-3-(2-(thiophen-3-yl)benzyl)urea – 308.4 |
| Quantified Difference | -8.0 g·mol⁻¹ (2.6% reduction) |
| Conditions | Calculated from molecular formula; cross-referenced against CheMenu and Chemsrc databases |
Why This Matters
Lower molecular weight is associated with improved pharmacokinetic properties and higher probability of clinical success in small-molecule drug candidates.
